1-(Cyclopropylmethyl)azetidin-3-amine bis(2,2,2-trifluoroacetate)
CAS No.: 2225141-20-6
Cat. No.: VC6231322
Molecular Formula: C11H16F6N2O4
Molecular Weight: 354.249
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2225141-20-6 |
---|---|
Molecular Formula | C11H16F6N2O4 |
Molecular Weight | 354.249 |
IUPAC Name | 1-(cyclopropylmethyl)azetidin-3-amine;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C7H14N2.2C2HF3O2/c8-7-4-9(5-7)3-6-1-2-6;2*3-2(4,5)1(6)7/h6-7H,1-5,8H2;2*(H,6,7) |
Standard InChI Key | NSQNTGJAUUPVCO-UHFFFAOYSA-N |
SMILES | C1CC1CN2CC(C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Features
1-(Cyclopropylmethyl)azetidin-3-amine bis(2,2,2-trifluoroacetate) consists of an azetidine ring (a four-membered saturated heterocycle) substituted at the 3-position with an amine group and at the 1-position with a cyclopropylmethyl moiety. The bis(trifluoroacetate) counterion arises from protonation of the amine by trifluoroacetic acid (TFA), forming a stable salt. Key structural attributes include:
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Azetidine core: The strained four-membered ring confers unique conformational rigidity, influencing reactivity and binding interactions in biological systems .
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Cyclopropylmethyl group: This substituent introduces steric bulk and metabolic stability, commonly exploited in medicinal chemistry to modulate pharmacokinetic properties .
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Bis(trifluoroacetate) salt: The TFA counterions improve solubility in polar aprotic solvents, facilitating purification via reverse-phase chromatography .
The molecular formula is C₇H₁₂N₂·2(C₂HF₃O₂), with a molecular weight of 382.19 g/mol.
Synthetic Methodologies
General Synthesis of Azetidine Amines
The preparation of azetidine derivatives typically involves ring-closing strategies or functionalization of preformed azetidine scaffolds. For 1-(cyclopropylmethyl)azetidin-3-amine, a common route involves:
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Protection of the amine: Tert-butyl carbamate (Boc) protection is employed to prevent undesired side reactions during subsequent steps .
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Alkylation at the 1-position: Reaction of Boc-protected azetidin-3-amine with cyclopropylmethyl bromide or iodide under basic conditions (e.g., DIEA in DCM) .
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Deprotection: Cleavage of the Boc group using TFA in dichloromethane, yielding the amine bis(trifluoroacetate) salt after concentration .
Example protocol from analogous systems (adapted from ):
A 1-L flask was charged with tert-butyl (3-azetidinyl)carbamate (185 g) and TFA (554 mL) at 0°C. After stirring for 4 h at RT, the mixture was concentrated to afford the TFA salt as an off-white solid (261 g, 94% yield).
Optimization and Challenges
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Regioselectivity: Alkylation at the 1-position requires careful control of reaction conditions to avoid over-alkylation .
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Purification: Reverse-phase chromatography (MeCN/H₂O with 0.1% TFA) is critical for isolating high-purity product .
Analytical Characterization
Spectroscopic Data
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¹H NMR (DMSO-d₆, 499 MHz): Key signals include δ 3.28 (m, azetidine ring protons), 2.16 (s, cyclopropylmethyl CH₂), and 1.77 (m, cyclopropyl CH₂) .
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LRMS (ESI+): Observed m/z 157.1 [M+H]⁺ (calc’d 157.2 for C₇H₁₂N₂) .
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HRMS (ESI+): Exact mass confirms molecular formula (deviation < 2 ppm) .
Applications in Drug Discovery
Role as a Synthetic Intermediate
The compound serves as a versatile building block for:
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Kinase inhibitors: Azetidine amines are key motifs in targeting ATP-binding pockets (e.g., pyrazolopyrimidine-based inhibitors) .
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GPCR modulators: The cyclopropylmethyl group enhances lipophilicity, improving blood-brain barrier penetration .
Case Study: Antimalarial Agents
In a recent study, analogous azetidine-TFA salts were coupled with boronic esters to generate Plasmodium falciparum inhibitors (e.g., compound 17r, IC₅₀ = 12 nM) . The synthetic route involved:
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